molecular formula C15H22BrNO2 B1389865 2-Bromo-N-[4-(heptyloxy)phenyl]acetamide CAS No. 1138445-90-5

2-Bromo-N-[4-(heptyloxy)phenyl]acetamide

Cat. No.: B1389865
CAS No.: 1138445-90-5
M. Wt: 328.24 g/mol
InChI Key: ZVTUJPADNAQVGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-[4-(heptyloxy)phenyl]acetamide is a specialized bromoacetamide derivative designed for research applications, particularly in organic and supramolecular chemistry. Its molecular structure features a reactive bromoacetyl group attached to a substituted aniline ring containing a heptyloxy chain, which confers unique physicochemical properties. This compound serves as a key alkylating intermediate for the functionalization of complex molecular scaffolds. In practice, reagents of this class are employed in the regioselective synthesis of macrocyclic compounds like calixarenes, which are pivotal in the development of synthetic anion receptors . The mechanism of action involves nucleophilic substitution, where the bromine atom is displaced by nitrogen, oxygen, or sulfur nucleophiles, forming stable covalent bonds and introducing the acetamide moiety into the target structure . This allows researchers to create tailored host molecules capable of binding anionic guests with high selectivity, which is valuable for applications in sensor technology and biomimetic materials . Furthermore, related bromoacetamide compounds are well-characterized by techniques such as NMR spectroscopy and X-ray crystallography, confirming their solid-state packing into supramolecular chains via intermolecular hydrogen bonds (N—H⋯O), a feature that can influence the design of solid-state materials . This product is intended for use by qualified researchers in a controlled laboratory setting. For Research Use Only. Not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

2-bromo-N-(4-heptoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO2/c1-2-3-4-5-6-11-19-14-9-7-13(8-10-14)17-15(18)12-16/h7-10H,2-6,11-12H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTUJPADNAQVGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acetylation of Para-Heptyloxyaniline

Reaction Conditions:

  • Reactants: Para-heptyloxyaniline, Glacial acetic acid, Acetic anhydride
  • Procedure:
    • Dissolve para-heptyloxyaniline in Glacial acetic acid within a reaction flask.
    • Heat the mixture to 50–70°C.
    • Add acetic anhydride dropwise, maintaining the temperature to control exothermicity.
    • React for 1–3 hours to ensure complete acetylation, forming N-[4-(heptyloxy)phenyl]acetamide.

Research Findings:

  • The molar ratio of para-heptyloxyaniline to acetic anhydride is typically 1:1.01–1.20 to maximize yield.
  • The reaction is highly regioselective, favoring acetylation at the amino group.

Bromination of the Acetanilide Intermediate

Reaction Conditions:

  • Reactants: N-[4-(heptyloxy)phenyl]acetamide, Bromine, Hydrogen peroxide (as oxidant)
  • Procedure:
    • Cool the acetanilide solution to 45–55°C.
    • Drop bromine slowly to maintain controlled addition and prevent overbromination.
    • Stir for 1–3 hours at 50–60°C to facilitate electrophilic substitution at the ortho position relative to the acetamide group.
    • Add hydrogen peroxide (25–50% concentration) at 40–55°C to oxidize any hydrobromic acid formed, regenerating bromine and enhancing reaction efficiency.
    • After completion, decolorize with sodium bisulfite and crystallize.

Research Findings:

  • Bromination yields are high (>90%) when reaction parameters are optimized.
  • The use of hydrogen peroxide reduces the amount of excess bromine needed and improves overall cost efficiency.
  • The regioselectivity of bromination favors the ortho position, yielding the desired 2-bromo derivative.

Data Table: Summary of Reaction Conditions and Yields

Step Reactants & Ratios Solvent Temperature Reaction Time Oxidant Yield (%) Notes
Acetylation Para-heptyloxyaniline:Acetic anhydride = 1:1.01–1.20 Glacial acetic acid 50–70°C 1–3 hours None 90–95 High regioselectivity, simple operation
Bromination Acetanilide: Bromine = 1:0.6–0.7 Chloroform, chlorobenzene, toluene 45–55°C 1–3 hours Hydrogen peroxide (25–50%) >90 Controlled bromine addition, oxidation reduces excess bromine

Research Findings and Optimization Strategies

  • Reaction Efficiency: The two-step process achieves over 90% overall conversion, with the acetylation step being rapid and high-yielding due to the nucleophilicity of the amino group.
  • Selectivity: Bromination occurs predominantly at the ortho position, facilitated by the activating effect of the acetamide group and the directing influence of the para-heptyloxy substituent.
  • Cost Reduction: The inclusion of hydrogen peroxide as an oxidant minimizes excess bromine use, reducing raw material costs and environmental impact.
  • Purity and Industrial Suitability: Crystallization and recrystallization steps yield high-purity product suitable for large-scale manufacturing.

Notes on Variations and Alternative Methods

  • Solvent Choice: While chlorobenzene and toluene are common, using chloroform or ethylene dichloride can improve solubility and reaction control.
  • Oxidants: Alternatives like sodium hypochlorite (Clorox) can be employed, provided reaction conditions are optimized.
  • Recrystallization: Ethanol-water mixtures with 60–95% ethanol concentration are effective for purification.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-[4-(heptyloxy)phenyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile, such as an amine or thiol, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: The amide group can be reduced to an amine under reducing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, or primary amines. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) and moderate temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, or substituted amides.

    Oxidation: Products include oxo derivatives or carboxylic acids.

    Reduction: Products include primary amines or alcohols.

Scientific Research Applications

2-Bromo-N-[4-(heptyloxy)phenyl]acetamide is used in various scientific research applications, including:

    Proteomics Research: It is used as a biochemical tool to study protein interactions and functions.

    Medicinal Chemistry: The compound can be used in the synthesis of potential pharmaceutical agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-N-[4-(heptyloxy)phenyl]acetamide involves its interaction with specific molecular targets, such as proteins or enzymes. The bromine atom can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target proteins or enzymes, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Phenyl Ring

Electron-Withdrawing Groups
  • 2-Bromo-N-[4-(trifluoromethyl)phenyl]acetamide Structure: A trifluoromethyl (-CF₃) group replaces the heptyloxy chain. Properties: The -CF₃ group is strongly electron-withdrawing, enhancing electrophilicity at the acetamide carbonyl. This compound (CAS 1138445-91-6) exhibits a molecular weight of 282.06 g/mol and is utilized in biochemical studies, such as allosteric modulation of the A2A adenosine receptor . Synthesis: Derived from 4-(trifluoromethyl)aniline and bromoacetyl bromide .
Alkoxy Chains of Varying Lengths
  • 2-Bromo-N-[4-(hexyloxy)phenyl]acetamide
    • Structure : A hexyloxy (C₆H₁₃O-) chain instead of heptyloxy (C₇H₁₅O-).
    • Properties : Shorter alkyl chain reduces lipophilicity (logP ≈ 3.5 vs. 4.2 for heptyloxy). Yield: 75–82% under similar synthesis conditions .
  • 2-Bromo-N-[4-(methoxyethoxy)phenyl]acetamide
    • Structure : Methoxyethoxy (-OCH₂CH₂OCH₃) substituent.
    • Properties : Ether linkages increase polarity (molecular weight: 288.15 g/mol) and aqueous solubility compared to heptyloxy derivatives .

Functional Group Modifications on the Acetamide Core

Triazole and Thioether Derivatives
  • 2-{[4-Amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide Structure: Incorporates a triazole-thioether moiety. Properties: Enhanced hydrogen-bonding capacity due to -NH₂ and -S- groups. Applications include anticancer research .
  • 2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(hydroxymethyl)phenyl)acetamide Structure: Hydroxymethyl group introduces additional polarity. Properties: Molecular weight: 406.27 g/mol; used in kinase inhibition studies .

Key Observations :

  • Lipophilicity : Heptyloxy derivatives exhibit higher logP values than shorter-chain or polar substituents, influencing membrane permeability in biological systems.
  • Reactivity : Electron-withdrawing groups (e.g., -CF₃) enhance electrophilicity, favoring nucleophilic substitution reactions.
  • Synthetic Yields : Alkoxy chain length inversely correlates with yield due to steric hindrance during alkylation .

Biological Activity

2-Bromo-N-[4-(heptyloxy)phenyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C15H22BrN O
  • Molecular Weight : 323.25 g/mol
  • CAS Number : 1138445-90-5

Synthesis

The synthesis of this compound typically involves the bromination of N-[4-(heptyloxy)phenyl]acetamide, followed by purification through recrystallization or chromatography techniques. The detailed reaction pathway includes:

  • Starting Material : N-[4-(heptyloxy)phenyl]acetamide.
  • Reagents : Bromine or brominating agents.
  • Conditions : Controlled temperature and solvent environment.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown effectiveness against various bacterial strains and fungi.

CompoundActivity TypeTarget OrganismsMethod
d1AntimicrobialGram-positive bacteriaTurbidimetric method
d2AntimicrobialGram-negative bacteriaTurbidimetric method
d6AnticancerMCF7 breast cancer cellsSulforhodamine B assay

The antimicrobial activity is attributed to the ability of the compound to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways in pathogens .

Anticancer Activity

In vitro studies have demonstrated that this compound and its analogs can inhibit the growth of cancer cell lines, particularly estrogen receptor-positive breast cancer (MCF7). The mechanism appears to involve apoptosis induction and cell cycle arrest.

  • Cell Line Tested : MCF7 (human breast adenocarcinoma)
  • Method : Sulforhodamine B assay
  • Findings : Significant reduction in cell viability at higher concentrations.

Anti-inflammatory Effects

Recent studies have suggested that compounds with similar structures can also exhibit anti-inflammatory properties. For example, they may modulate signaling pathways such as MAPK/NF-κB, which are crucial in inflammatory responses.

The biological activity of this compound can be explained through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Receptor Modulation : It could interact with receptors that mediate inflammatory responses, thereby reducing cytokine production.

Case Studies

  • Antimicrobial Efficacy Study :
    • Conducted on various bacterial strains.
    • Showed promising results with minimum inhibitory concentrations (MICs) ranging from 6 to 12.5 µg/mL for certain derivatives.
  • Cancer Cell Line Study :
    • Evaluated the effects on MCF7 cells.
    • Results indicated a dose-dependent decrease in cell viability, suggesting potential for therapeutic application in breast cancer treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-N-[4-(heptyloxy)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-Bromo-N-[4-(heptyloxy)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.